molecular formula C11H8O3 B1514563 1,8-Dihydroxy-2-naphthaldehyde CAS No. 858457-19-9

1,8-Dihydroxy-2-naphthaldehyde

Cat. No.: B1514563
CAS No.: 858457-19-9
M. Wt: 188.18 g/mol
InChI Key: QBXCVGGCXRBENM-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-2-naphthaldehyde is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1,8-Dihydroxy-2-naphthaldehyde is the excited state double proton transfer (ESDPT) process . This process involves the transfer of protons in the excited state, which is a crucial aspect of many biological and chemical reactions .

Mode of Action

This compound interacts with its targets through a stepwise ESDPT mechanism . Specifically, the first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of approximately 6.0 kcal/mol . This stepwise mechanism is crucial for the compound’s interaction with its targets .

Biochemical Pathways

The ESDPT process of this compound affects the potential energy surfaces (PESs), leading to changes in the energy barrier . Increasing the positive external electric field (EEF) results in a decrease in the energy barrier, while vice versa . These changes in the PESs and energy barrier can have significant downstream effects on various biochemical pathways .

Pharmacokinetics

Its mode of action suggests that its bioavailability could be influenced by factors such as the presence of eefs .

Result of Action

The result of this compound’s action is the occurrence of dual-emission bands . This is due to the trapping of the compound in the S1 state, which enables these dual-emission bands . This property makes this compound potentially useful for designing novel molecular materials with excellent photoluminescent performances .

Action Environment

The action of this compound is influenced by environmental factors, particularly EEFs . The ESDPT process of the compound can be affected by distinct EEFs . For instance, when the EEF changes from +10 × 10 −4 a.u. to +20 × 10 −4 a.u., the fluorescence peak undergoes a blue shift from 602 nm to 513 nm in the keto2 form . This suggests that the compound’s action, efficacy, and stability can be regulated and controlled by manipulating the EEF .

Properties

IUPAC Name

1,8-dihydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-6-8-5-4-7-2-1-3-9(13)10(7)11(8)14/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCVGGCXRBENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60826869
Record name 1,8-Dihydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60826869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858457-19-9
Record name 1,8-Dihydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60826869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,8-Dihydroxy-2-naphthaldehyde interesting for photochemical studies?

A: this compound (DHNA) possesses two intramolecular hydrogen bonds, making it an ideal model compound to study ESDPT. [, ] This process is fundamental in chemistry and biology, impacting areas like photosynthesis and the development of fluorescent probes. DHNA's relatively simple structure allows researchers to investigate the intricacies of ESDPT with computational methods and spectroscopic techniques. []

Q2: How does an external electric field influence the ESDPT process in DHNA?

A: Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) demonstrate that external electric fields (EEFs) can significantly impact the ESDPT process in DHNA. [] Positive EEFs weaken the intramolecular hydrogen bonds, decreasing the energy barrier for ESDPT and leading to a blue shift in the fluorescence spectrum. Conversely, negative EEFs strengthen the hydrogen bonds, increasing the energy barrier and causing a red shift in the fluorescence. This control over ESDPT through EEFs could pave the way for novel applications in optoelectronics and molecular switches. []

Q3: Is the ESDPT process in DHNA a synchronous or stepwise mechanism?

A: Both experimental and computational studies confirm that the ESDPT in DHNA occurs through a stepwise mechanism. [, ] Ultrafast spectroscopy reveals that the first proton transfer is extremely fast, occurring within 150 fs. [] The second proton transfer is slower and reversible, ultimately leading to two distinct tautomer emissions. [] These experimental findings are supported by potential energy surface calculations, which identify a two-step pathway as the most energetically favorable route for ESDPT in DHNA. [, ]

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